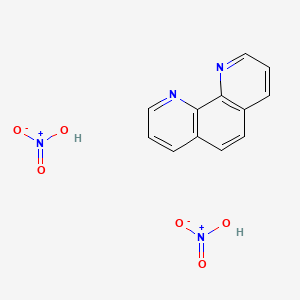

Nitric acid;1,10-phenanthroline

Description

Structure

3D Structure of Parent

Properties

CAS No. |

66338-34-9 |

|---|---|

Molecular Formula |

C12H10N4O6 |

Molecular Weight |

306.23 g/mol |

IUPAC Name |

nitric acid;1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.2HNO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3)4/h1-8H;2*(H,2,3,4) |

InChI Key |

PFESREDHBKGGPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitric Acid;1,10 Phenanthroline Complexes

General Synthetic Routes for Metal-Phenanthroline-Nitrate Coordination Compounds

The most common and straightforward method for synthesizing metal-phenanthroline-nitrate complexes involves the direct reaction of a metal nitrate (B79036) salt with 1,10-phenanthroline (B135089) in a suitable solvent. This approach has been successfully applied to a wide range of metal ions, including lanthanides, transition metals, and main group elements.

For instance, lanthanide complexes with the general formula [Ln(phen)₂(NO₃)₃] (where Ln = Tb, Eu, Sm, Dy, La) have been synthesized by the direct interaction of the respective lanthanide nitrate hydrate with 1,10-phenanthroline in ethyl acetate researchgate.net. Similarly, a lead(II) complex, [Bis(1,10-phenanthroline) nitratolead(II)]nitrate, was prepared by refluxing lead(II) nitrate with 1,10-phenanthroline in an ethanolic solution rdd.edu.iqresearchgate.net. The synthesis of rhenium(I) tricarbonyl complexes of the type fac-[Re(CO)₃(N,N′-bid)(H₂O)][NO₃] is achieved by adding the 1,10-phenanthroline derivative to an acidic solution of fac-[Re(CO)₃(H₂O)₃][NO₃] nih.gov.

The stoichiometry of the reactants is a critical factor that influences the final product. For example, the synthesis of a tris(1,10-phenanthroline)iron(III) complex was achieved by reacting iron(III) chloride with three equivalents of 1,10-phenanthroline. The composition of metal complexes can be varied, leading to 1:1, 1:2, or 1:3 metal-to-ligand ratios depending on the reaction conditions and the nature of the metal and ligand researchgate.net.

The choice of solvent is also crucial and can range from water and ethanol to more complex systems like DMA-water or DMF-water mixtures, particularly in solvothermal syntheses nih.gov. The general procedure often involves dissolving the metal nitrate and the phenanthroline ligand, sometimes in separate solutions, and then mixing them, followed by stirring, heating, or allowing the solution to stand for crystallization.

Table 1: Examples of General Synthetic Routes for Metal-Phenanthroline-Nitrate Complexes

| Metal Ion | Precursors | Solvent | Key Conditions | Product Formula |

|---|---|---|---|---|

| Lanthanides (Tb, Eu, Sm, Dy, La) | Ln(NO₃)₃·xH₂O, 1,10-phenanthroline | Ethyl acetate | Direct interaction | [Ln(phen)₂(NO₃)₃] researchgate.net |

| Lead(II) | Pb(NO₃)₂, 1,10-phenanthroline | Ethanol | Reflux for 3 hours | [Pb(phen)₂(NO₃)]NO₃ rdd.edu.iqresearchgate.net |

| Rhenium(I) | fac-[Re(CO)₃(H₂O)₃][NO₃], Substituted 1,10-phenanthroline | Acidic aqueous solution | Stirring at 80 °C for 12 h | fac-[Re(CO)₃(phen-derivative)(H₂O)][NO₃] nih.gov |

| Cobalt(II) | Co(NO₃)₂, 1,10-phenanthroline-5,6-dione (B1662461) | Not specified | Not specified | Co(C₁₂H₆N₂O₂)(H₂O)₄₂ researchgate.net |

Solvothermal and Solution-Phase Preparation Techniques

Solution-phase synthesis at ambient or elevated temperatures is the most conventional method for preparing these complexes. This technique allows for the slow crystallization of products, yielding high-quality single crystals suitable for X-ray diffraction studies. The synthesis of a lead(II) coordination polymer, [Pb(phen)(NO₃)₂(H₂O)]n, was achieved by the reaction of Pb(NO₃)₂ with 1,10-phenanthroline in water, followed by crystallization using a solution diffusion method researchgate.net.

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, has emerged as a powerful technique for creating novel coordination polymers with unique structures and properties. This method involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent. The autogenous pressure generated under these conditions can facilitate the formation of crystalline phases that are not accessible under ambient pressure.

For example, eight new lanthanide(III) coordination polymers were synthesized using a dual-ligand strategy under solvothermal conditions, reacting Ln(NO₃)₃·nH₂O with 2,5-thiophenedicarboxylic acid and 1,10-phenanthroline in DMA–water and DMF–water solvent systems nih.gov. Another lanthanide metal-organic framework, [La(HL)(DMF)₂(NO₃)], was prepared under solvothermal conditions by heating the reactants in a steel high-pressure reaction kettle to 90 °C for 72 hours mdpi.com. The optimization of solvothermal reactions often involves varying parameters such as temperature, solvent ratios, metal-to-ligand proportions, and reaction time to control the dimensionality and topology of the resulting framework nih.gov.

Table 2: Comparison of Solvothermal and Solution-Phase Syntheses

| Technique | Typical Conditions | Advantages | Example Product |

|---|---|---|---|

| Solution-Phase | Room temperature or reflux in various solvents (water, ethanol). | Simplicity, good for single crystal growth of discrete molecules. | [Pb(phen)(NO₃)₂(H₂O)]n |

| Solvothermal | Sealed vessel, elevated temperature (e.g., 90 °C) and pressure, often mixed solvents (e.g., DMF/water). | Access to novel structures and coordination polymers, can improve crystallinity. | [La(HL)(DMF)₂(NO₃)] mdpi.com |

Mechanochemical Approaches for Crystalline Complex Formation

Mechanochemistry, which involves inducing reactions through mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-based synthesis. This approach can lead to faster reaction times, higher yields, and the formation of novel materials.

The mechanochemical treatment of europium nitrate with 1,10-phenanthroline has been shown to produce a complex between the two components. Studies using X-ray photoelectron, infrared, and luminescent spectroscopy confirmed the formation of a europium nitrate complex with 1,10-phenanthroline and water after just two minutes of mechanical activation in a ball mill . This rapid formation is accompanied by a decrease in the Eu 4d₅/₂ binding energy, indicating the coordination of 1,10-phenanthroline to the europium ion .

Another study demonstrated the mechanochemical synthesis of the complex Eu(TTA)₃·phen (where HTTA is 2-thenoyltrifluoroacetone) by mechanically treating a mixture of EuCl₃·6H₂O, HTTA, 1,10-phenanthroline, and NaOH in a planetary ball mill for 30 minutes. Although the starting salt was not a nitrate, this example illustrates the potential of mechanochemistry as a synthetic route for producing rare earth complexes with 1,10-phenanthroline, which could be extended to nitrate-containing systems researchgate.net. The resulting complex showed close similarity in molecular structure and fluorescence properties to the one prepared by the conventional solution method researchgate.net.

Synthesis of Chiral 1,10-Phenanthroline-Nitrate Ligands and Their Complexes

The incorporation of chirality into 1,10-phenanthroline ligands is of significant interest for applications in asymmetric catalysis and molecular recognition. The synthesis of chiral phenanthroline ligands can be achieved by functionalizing the phenanthroline backbone with chiral substituents.

One approach involves designing and synthesizing 1,10-phenanthroline-derived chiral ligands by introducing bulky and rigid chiral substituents close to the nitrogen atoms. This strategy aims to create a well-defined chiral environment around the metal center upon complexation . While the primary application discussed in some studies is asymmetric catalysis (e.g., Pd-catalyzed reactions), these chiral ligands are classic chelating agents for a variety of transition metal ions and can readily be used to form complexes with metal nitrates . The synthesis of these ligands often involves multi-step organic reactions to build the chiral framework onto the phenanthroline scaffold.

The complexation of such chiral ligands with metal nitrates would follow general synthetic routes, where the chiral phenanthroline derivative is reacted with a metal nitrate salt. The resulting chiral metal-phenanthroline-nitrate complexes would have potential applications in enantioselective processes.

Design and Synthesis of Substituted 1,10-Phenanthroline Derivatives for Nitrate Complexation (e.g., diamides, N-oxides)

Modifying the 1,10-phenanthroline backbone with various functional groups is a key strategy to tune the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of its metal complexes.

Diamide (B1670390) Derivatives: 1,10-phenanthroline-2,9-dicarboxamides have been synthesized as highly efficient extractants for lanthanide nitrates. The synthesis of these ligands, such as N²,N²,N⁹,N⁹-tetrabutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide, allows for the formation of complexes like (L)·Lu(NO₃)₃. These complexes are prepared by the dropwise addition of a lutetium nitrate solution to a solution of the diamide ligand mdpi.com. The electron-withdrawing nature of the amide groups can enhance the complexation ability at high nitric acid concentrations . The extraction of lanthanide nitrates by these ligands can proceed through the formation of neutral complexes, LLn(NO₃)₃, or ion pairs, {[LLn(NO₃)₂H₂O]⁺(NO₃⁻)} mdpi.comnih.gov.

N-oxide Derivatives: The synthesis of 1,10-phenanthroline-mono-N-oxides provides another class of modified ligands. A straightforward method involves the oxidation of the parent phenanthroline derivative with a green oxidant, peroxomonosulfate ion, in an acidic aqueous solution nih.gov. This procedure yields mono-N-oxides in good to excellent yields. The crucial aspect of this synthesis is maintaining acidic conditions (pH ~2) to prevent di-N-oxidation nih.gov. These N-oxide ligands can then be used to form complexes with metal ions, where coordination can occur through the remaining nitrogen and the oxygen atom of the N-oxide group.

Other Derivatives: A wide array of other substituted phenanthrolines have been synthesized for metal complexation. For example, four amide-based 1,10-phenanthroline derivatives were synthesized and used to form complexes with Eu(III) nitrate to study their fluorescence properties nih.gov. Similarly, complexes of various transition metals (Mn, Fe, Co, Ni, Cu, Zn, Ru, Os) have been prepared with 5-amino-1,10-phenanthroline rsc.org. The synthesis strategies for these substituted ligands are diverse and are reviewed extensively in the chemical literature nih.gov.

Table 3: Synthesis of Substituted 1,10-Phenanthroline Derivatives for Nitrate Complexation

| Derivative Type | Synthetic Method for Ligand | Example Ligand | Complexation Reaction |

|---|---|---|---|

| Diamide | Multi-step organic synthesis from substituted phenanthroline. | N²,N²,N⁹,N⁹-tetrabutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide | Reaction with Ln(NO₃)₃ in acetonitrile/chloroform. mdpi.com |

| N-oxide | Oxidation of parent phenanthroline with peroxomonosulfate in acidic water. nih.gov | 1,10-phenanthroline-1-N-oxide | Subsequent reaction with metal salts. |

| Amide-based | Not specified in detail. | 1,10-phenanthroline-5,6-bis(N,N-dibenzyl-1'-oxopropylamide) | Reaction with Eu(NO₃)₃. nih.gov |

Influence of Reaction Parameters on Complex Stoichiometry and Yield

The stoichiometry and yield of metal-phenanthroline-nitrate complexes are highly dependent on various reaction parameters, including the metal-to-ligand ratio, temperature, solvent, and pH.

Metal-to-Ligand Ratio: The molar ratio of the metal salt to the 1,10-phenanthroline ligand is a primary determinant of the complex's stoichiometry. By carefully controlling this ratio, complexes with one, two, or three phenanthroline ligands per metal center can be selectively synthesized. The method of continuous variation (Job's plot) is a common experimental technique used to determine the stoichiometry of a complex in solution. This method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The stoichiometry corresponds to the mole fraction at which the concentration of the complex is maximized, often monitored by absorption spectroscopy libretexts.org. For example, this method has been used to determine the stoichiometry of iron(II)-phenanthroline complexes libretexts.org.

Temperature and Solvent: As discussed in the context of solvothermal synthesis, temperature plays a significant role. Higher temperatures can provide the necessary activation energy for a reaction and can lead to different crystalline phases than those obtained at room temperature nih.gov. The choice of solvent can influence the solubility of reactants and products, the kinetics of complex formation, and the ultimate crystal structure. For instance, the synthesis of lanthanide coordination polymers with 1,10-phenanthroline showed that varying the solvent system (e.g., DMA-water vs. DMF-water) can lead to different structural outcomes nih.gov.

pH: The pH of the reaction medium can be critical, especially when dealing with ligands that have acidic or basic functionalities or when hydrolysis of the metal ion is a concern. For the synthesis of 1,10-phenanthroline-mono-N-oxides, a slightly acidic pH of ~2 is required to prevent the formation of the di-N-oxide product nih.gov. In the synthesis of a lead(II)-phenanthroline-nitrate complex, a few drops of NH₄OH were added, suggesting a pH adjustment is necessary to facilitate the reaction rdd.edu.iq.

Optimizing these parameters is essential for achieving high yields of the desired complex with the correct stoichiometry and for controlling the supramolecular architecture in the case of coordination polymers.

Structural Elucidation and Advanced Characterization of Nitric Acid;1,10 Phenanthroline Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has provided invaluable insights into the coordination environments, bond parameters, and supramolecular assemblies of nitric acid;1,10-phenanthroline (B135089) complexes.

The coordination geometry around a central metal ion in these complexes is dictated by factors such as the size and charge of the metal ion, the steric bulk of the ligands, and counter-ions present. A variety of coordination polyhedra have been observed.

For instance, in a mononuclear copper(II) complex, [Cu(NO₃)(C₁₂H₈N₂)₂]NO₃·C₇H₆O₅·H₂O, the central copper(II) atom adopts a distorted trigonal-bipyramidal coordination sphere. nih.gov Two nitrogen atoms from the two 1,10-phenanthroline ligands occupy the axial positions, while the remaining two nitrogen atoms and an oxygen atom from a nitrate (B79036) ligand reside in the equatorial plane. nih.gov In another copper(II) complex, diaquanitrato(1,10-phenanthroline-N,N′)copper(II) nitrate, the copper atom is in a square pyramidal environment. researchgate.net This coordination is formed by two nitrogen atoms from a 1,10-phenanthroline ligand, and three oxygen atoms from two water molecules and one nitrato ligand, with a water molecule at the apical position. researchgate.net

Lanthanide and actinide complexes with 1,10-phenanthroline-2,9-dicarboxylic acid anions exhibit higher coordination numbers. In one praseodymium complex, the coordination number is 10. researchgate.net For other lanthanide(III) and americium(III) complexes in the same study, the coordination polyhedron can be described as a distorted tricapped trigonal prism , corresponding to a coordination number of 9. researchgate.net Similarly, a dysprosium complex with 1,10-phenanthroline and p-amidobenzoate also shows a coordination number of nine. researchgate.net In contrast, some nickel(II) and iron(II) complexes with three 1,10-phenanthroline ligands, such as [Ni(phen)₃]²⁺ and [Fe(phen)₃]²⁺, typically exhibit a distorted octahedral geometry with a N₆ coordination environment. jocpr.comnih.gov

A hydroxo-bridged dinuclear copper(II)/phenanthroline complex displays two different coordination geometries for the copper centers: one is a distorted square-pyramidal [CuN₂O₂O(w)] and the other is [CuN₂O₂Cl], also square-pyramidal. nih.gov

Detailed analysis of bond lengths and angles provides quantitative insight into the nature of the metal-ligand interactions. In the yttrium(III) complex [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O, the Y(III) ion is eight-coordinated by four nitrogen atoms, three oxygen atoms, and one chlorine atom. researchgate.net The Cu-N(phen) bond lengths in a seven-coordinate copper complex were found to be 1.994(5) Å and 2.018(5) Å, while the Cu-O(NO₃) distances varied significantly, indicating different modes of nitrate coordination. researchgate.net

In the distorted trigonal-bipyramidal copper(II) complex mentioned earlier, the axial Cu-N bonds are typically longer than the equatorial Cu-N bonds. nih.gov For the square-pyramidally coordinated copper(II) complex, the equatorial Cu-N bond lengths are approximately 1.995(3) Å and 2.010(3) Å, and the equatorial Cu-O bond lengths are around 1.978(2) Å and 1.989(2) Å. The axial Cu-O bond is significantly longer at 2.234(3) Å. researchgate.net The nickel(II) complex [Ni(phen)₃]²⁺ features Ni-N bond lengths ranging from 2.072(4) Å to 2.100(4) Å. jocpr.com

The {FeNO}⁷ moiety in six-coordinate (nitrosyl)iron(II) porphyrinates displays canonical bonding parameters with an average Fe–Np bond length of 2.007 Å and an Fe–N(NO) bond length of 1.753 Å, with a characteristic ∠FeNO of 138.5°. nih.gov

Table 1: Selected Interatomic Bond Lengths in Nitric Acid;1,10-Phenanthroline Complexes

| Compound/Fragment | Metal | Bond | Length (Å) | Reference |

|---|---|---|---|---|

| [Cu(C₁₂H₈N₂)(NO₃)₂] polymer | Cu(II) | Cu-N(phen) | 1.994(5), 2.018(5) | researchgate.net |

| [Cu(C₁₂H₈N₂)(NO₃)₂] polymer | Cu(II) | Cu-O(NO₃) | 1.960(5) - 2.863(5) | researchgate.net |

| [Cu(H₂O)₂(phen)(NO₃)]⁺ | Cu(II) | Cu-N (equatorial) | 1.995(3), 2.010(3) | researchgate.net |

| [Cu(H₂O)₂(phen)(NO₃)]⁺ | Cu(II) | Cu-O (equatorial) | 1.978(2), 1.989(2) | researchgate.net |

| [Cu(H₂O)₂(phen)(NO₃)]⁺ | Cu(II) | Cu-O (axial) | 2.234(3) | researchgate.net |

| [Ni(phen)₃]²⁺ | Ni(II) | Ni-N | 2.072(4) - 2.100(4) | jocpr.com |

| {FeNO}⁷ (six-coordinate) | Fe(II) | Fe-Np | ~2.007 | nih.gov |

The 1,10-phenanthroline ligand is a rigid, planar molecule that typically coordinates to metal ions in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered chelate ring. wikipedia.org

The nitrate anion (NO₃⁻), however, is a versatile ligand that can exhibit several coordination modes. nih.gov These include monodentate (η¹), where it binds through one oxygen atom, and bidentate (η²), where it binds through two oxygen atoms. nih.govresearchgate.net The bidentate mode can be further classified as symmetric or asymmetric (anisobidentate). nih.govresearchgate.net In some cases, nitrate ions act as counter-anions and are not directly coordinated to the metal center but are held in the crystal lattice by hydrogen bonds or other non-covalent interactions. nih.gov

For example, in yttrium(III) complexes with 1,10-phenanthroline, [Y(NO₃)₃(phen)₂], the three nitrate groups are O,O-bidentate. researchgate.net In a polymeric copper(II) complex, one of the nitrate groups is terdentate, bridging copper units. researchgate.net In lanthanide complexes with 1,10-phenanthroline-2,9-diamides, a change in the coordination mode of one nitrate anion from bidentate (η²) to monodentate (η¹) is observed for the heavier lanthanides like lutetium. mdpi.com The extraction of lanthanide nitrates can proceed through the formation of neutral complexes, LLn(NO₃)₃, or as tight ion pairs, {[LLn(NO₃)₂(H₂O)]⁺(NO₃)⁻}. nih.gov

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying crystallographic symmetry operations. Its analysis provides fundamental information about the crystal system, space group, and unit cell dimensions.

For instance, the complex diaquanitrato(1,10-phenanthroline-N,N′)copper(II) nitrate, [Cu(H₂O)₂(C₁₂H₈N₂)(NO₃)]NO₃, crystallizes in the monoclinic space group P12₁/n1 with four formula units (Z=4) per unit cell. researchgate.netresearchgate.net The yttrium(III) complex, [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O, crystallizes in the triclinic system with space group P1̅. researchgate.net A nickel(II) complex, Ni(phen)₃₂, crystallizes in the monoclinic space group C2/c with Z=8. jocpr.com

Table 2: Crystallographic Parameters for Selected this compound Complexes

| Compound | Formula | Crystal System | Space Group | Z | Reference |

|---|---|---|---|---|---|

| [Cu(H₂O)₂(phen)(NO₃)]NO₃ | C₁₂H₁₂CuN₄O₈ | Monoclinic | P12₁/n1 | 4 | researchgate.netresearchgate.net |

| [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O | C₂₄H₂₆Cl₃N₄O₄Y | Triclinic | P1̅ | 2 | researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction is a powerful, non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of a crystalline compound. For newly synthesized this compound complexes, the experimental PXRD pattern is often compared with a pattern calculated from single-crystal X-ray diffraction data to confirm that the bulk sample is a single phase and corresponds to the determined crystal structure. researchgate.netresearchgate.net This is a crucial step to ensure that the properties measured for the bulk material are representative of the structurally characterized single crystals. For example, the crystal structure of cis-[Co(κ²N,N′-1,10-phenanthroline-5,6-dione)₂Cl₂] was determined from powder X-ray diffraction data. cambridge.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to changes in chemical bonding and molecular structure upon complexation.

In the context of this compound complexes, IR spectroscopy is particularly useful for several reasons:

Confirmation of Coordination: Shifts in the vibrational frequencies of the 1,10-phenanthroline ligand, particularly the C=C and C=N stretching modes, upon complexation provide direct evidence of its coordination to the metal center. researchgate.netresearchgate.net For example, characteristic stretching bands of free 1,10-phenanthroline at 1635 cm⁻¹ (νC=C) and 1584 cm⁻¹ (νC=N) are shifted in the complex [Co(Phen)₂(H₂O)₂]Cl₂, indicating coordination. researchgate.net

Determining Nitrate Coordination Mode: The vibrational modes of the nitrate anion are sensitive to its coordination mode. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination, leading to changes in the number and frequencies of its IR and Raman active bands. This allows for the differentiation between uncoordinated, monodentate, and bidentate nitrate groups.

Identification of Other Functional Groups: The presence of other molecules, such as water of crystallization or other coordinated ligands, can be confirmed by their characteristic vibrational bands. researchgate.net

Resonance Raman spectroelectrochemistry, in conjunction with DFT calculations, has been employed to study the nature of the singly occupied molecular orbital (SOMO) in reduced Re(I) complexes of 1,10-phenanthroline. acs.org In general, the IR spectra of various metal-1,10-phenanthroline perchlorates are noted to be remarkably similar in their main features. umich.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [Cu(NO₃)(C₁₂H₈N₂)₂]NO₃·C₇H₆O₅·H₂O |

| Diaquanitrato(1,10-phenanthroline-N,N′)copper(II) nitrate |

| 1,10-phenanthroline-2,9-dicarboxylic acid |

| [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O |

| Ni(phen)₃₂ |

| Fe(phen)₃₂ |

| cis-[Co(κ²N,N′-1,10-phenanthroline-5,6-dione)₂Cl₂] |

| [Co(Phen)₂(H₂O)₂]Cl₂ |

| Re(I) complexes of 1,10-phenanthroline |

| Metal-1,10-phenanthroline perchlorates |

| (Nitrosyl)iron(II) porphyrinates |

| [Cu(C₁₂H₈N₂)(NO₃)₂] |

| [Y(NO₃)₃(phen)₂] |

| Lanthanide complexes with 1,10-phenanthroline-2,9-diamides |

| Hydroxo-bridged dinuclear copper(II)/phenanthroline complex |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes of Ligands and Anions

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the 1,10-phenanthroline (phen) ligand and the nitrate anion, and for observing shifts in these modes upon complex formation.

In the free 1,10-phenanthroline ligand, characteristic stretching vibrations for C=C and C=N bonds are observed. researchgate.net For instance, in 1,10-phenanthroline monohydrate, these bands appear around 1635 cm⁻¹ and 1584 cm⁻¹, respectively. researchgate.net Upon coordination to a metal center, these bands typically shift to lower wavenumbers, indicating the involvement of the nitrogen atoms in the coordination. researchgate.net For example, in a cobalt complex, these bands were observed to shift to 1621 cm⁻¹ and 1518 cm⁻¹. researchgate.net

The nitrate anion (NO₃⁻) exhibits several characteristic vibrational modes. In complexes where the nitrate group is coordinated to a metal ion, the symmetry of the anion is lowered, leading to the appearance of new bands and splitting of degenerate modes. The presence of a coordinated nitrate group can be confirmed by the vibrational spectra. acs.orgnih.gov

The O-H stretching vibrations from any water molecules present in the complex, whether coordinated or as part of the crystal lattice, typically appear as broad bands in the high-frequency region (around 3400-3500 cm⁻¹). researchgate.netresearchgate.net The broadening of these bands can indicate the presence of multiple types of water molecules. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for 1,10-Phenanthroline and its Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |

| ν(C=C) | 1635 | 1621 | researchgate.net |

| ν(C=N) | 1584 | 1518 | researchgate.net |

| ν(O-H) (water) | 3437 | 3410 (broad) | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Assignments and Lattice Dynamics

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and for studying lattice dynamics. A complete assignment of the Raman active modes of 1,10-phenanthroline-5,6-dione (B1662461) has been reported in the 100-4000 cm⁻¹ spectral region, with assignments aided by density functional theory (DFT) calculations. nih.gov The spectra of solid phenanthroline complexes can show well-resolved bands with high signal-to-noise ratios. nih.gov

Resonance Raman spectroelectrochemistry, in conjunction with DFT calculations, has been used to identify the nature of the singly occupied molecular orbital (SOMO) in reduced rhenium complexes of 1,10-phenanthroline. nih.gov The vibrational spectrum of the reduced ligand can establish the molecular orbital nature of the SOMO. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the solution-state structure and dynamics of this compound complexes.

¹H NMR for Ligand Proton Environments and Tautomeric Equilibrium Studies

The ¹H NMR spectrum of 1,10-phenanthroline exhibits a set of distinct signals for its aromatic protons, typically in the range of 7.5 to 9.2 ppm. researchgate.netchemicalbook.com The chemical shifts of these protons are sensitive to the electronic environment and can be significantly affected by protonation or coordination to a metal ion. researchgate.netrsc.org

Upon protonation in acidic solutions, the signals for the protons of the 1,10-phenanthroline ring shift downfield. rsc.org The extent of this shift depends on the acid concentration, and studies have shown the existence of different protonated forms, including the monoprotonated (phenH⁺) and diprotonated (phenH₂²⁺) species. rsc.org The formation of these species can be followed by monitoring the changes in the ¹H NMR spectrum as a function of acidity. rsc.org

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the 1,10-phenanthroline ligand. The chemical shifts of the carbon atoms are also sensitive to protonation and complexation. In the free ligand, the carbon signals appear in the aromatic region of the spectrum. nfdi4chem.de Upon coordination to a metal center, shifts in the ¹³C signals are observed, which can provide further evidence for complex formation.

Solid-State ¹⁵N CP/MAS NMR for Nitrogen Site Characterization

Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for directly probing the nitrogen environments in the 1,10-phenanthroline ligand. This is particularly useful for distinguishing between protonated and unprotonated nitrogen atoms and for studying the nature of the nitrogen-metal bond in solid complexes. researchgate.net

Studies on related systems have shown that the ¹⁵N chemical shifts are sensitive to the coordination environment. nih.gov For instance, in palladium(II) and platinum(II) complexes with derivatives of 1,10-phenanthroline, significant low-frequency coordination shifts in the ¹⁵N NMR spectra were observed. nih.gov While specific data for this compound is not abundant, the principles from these related studies are applicable. The ¹⁵N CP-MAS NMR spectra of ¹⁵N-labeled compounds can yield isotropic chemical shift values that provide insight into the electronic structure around the nitrogen atoms. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of the this compound complex and for elucidating its fragmentation pathways, which can provide structural information. wikipedia.org

Electron ionization (EI) mass spectra of 1,10-phenanthroline show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. nist.gov The fragmentation pattern can be complex, but it provides a fingerprint for the molecule. libretexts.org

Electrospray ionization (ESI) mass spectrometry is particularly useful for studying coordination complexes. nih.govacs.org It allows for the gentle transfer of ions from solution to the gas phase, often preserving the intact complex. nih.govacs.org The mass spectrum will show a peak corresponding to the molecular ion of the complex, for example, [Cu(NO₃)(phen)₂]⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation of the parent ion. nih.govacs.org The fragmentation pathways can reveal information about the strength of the metal-ligand bonds and the connectivity within the complex. nih.govacs.org For instance, the loss of neutral ligands or the fragmentation of the ligand itself can be observed. nih.govacs.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy is a fundamental technique for investigating the electronic structure of 1,10-phenanthroline and its derivatives. The spectrum of the parent 1,10-phenanthroline molecule in organic solvents displays intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring system. The absence of significant solvent-dependent shifts for these bands is evidence against the presence of n → π* transitions in the accessible spectral region. researchgate.net

Interaction with nitric acid leads to significant changes in the UV-Vis spectrum, primarily due to two processes: protonation and oxidation.

Protonation Effects: In the presence of a strong acid like nitric acid, one or both of the nitrogen atoms in the 1,10-phenanthroline molecule become protonated, forming the phenanthrolinium cation. This protonation alters the electronic distribution within the heterocyclic system, resulting in a bathochromic (red) shift of the absorption bands. researchgate.net Studies on substituted phenanthrolines have shown that protonation can substantially red-shift fluorescence, in some cases by over 100 nm, and can either quench or enhance emission intensity depending on the specific molecular structure. nih.gov The formation of the protonated species is clearly evidenced by changes in the UV-Vis absorption profile. nih.gov

Oxidation Effects: Nitric acid, particularly in combination with sulfuric acid, can oxidize 1,10-phenanthroline to derivatives such as 1,10-phenanthroline-N-oxide or 1,10-phenanthroline-5,6-dione. wikipedia.orgrsc.org The formation of 1,10-phenanthroline-mono-N-oxide introduces new electronic transitions. nih.govmdpi.com The UV spectra of these N-oxides have been studied and predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which helps in assigning the observed electronic transitions. nih.govmdpi.com

The following table summarizes typical absorption maxima for 1,10-phenanthroline and a key derivative, illustrating the shifts in electronic transitions.

| Compound | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| 1,10-Phenanthroline | ~232 nm, ~265 nm | π → π | researchgate.netaatbio.com |

| Protonated 1,10-Phenanthroline | Red-shifted compared to neutral form | π → π | researchgate.net |

| 1,10-Phenanthroline-mono-N-oxide | Varies with substituents | π → π, n → π | nih.govmdpi.com |

Computational and Theoretical Chemistry Studies of Nitric Acid;1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to predict the properties of phenanthroline-based complexes and their interactions.

Geometry Optimization and Energetic Landscapes

The reaction between 1,10-phenanthroline (B135089) and nitric acid results in proton transfer from the acid to one of the nitrogen atoms of the phenanthroline ring. This forms an ion pair: the 1,10-phenanthrolin-1-ium cation and the nitrate (B79036) (NO₃⁻) anion. DFT calculations are crucial for determining the most stable three-dimensional arrangement (geometry) of this ion pair and exploring its energetic landscape.

Geometry optimization calculations using DFT can precisely predict bond lengths, bond angles, and dihedral angles of the protonated phenanthroline cation and its interaction with the nitrate counter-ion. Studies on related systems, such as complexes of nitric acid with water, have shown that DFT can effectively map the potential energy surface to find the global minimum energy structure. researchgate.net For the 1,10-phenanthrolin-1-ium nitrate system, calculations would focus on the hydrogen bonding between the N⁺-H group of the cation and the oxygen atoms of the nitrate anion.

In more complex scenarios, such as the extraction of lanthanide nitrates using phenanthroline diamide (B1670390) ligands, DFT calculations have confirmed the formation of different types of complexes, including tight ion pairs. mdpi.com These studies show that the energetic favorability of different coordination modes can be reliably predicted, which is analogous to determining the most stable arrangement of the 1,10-phenanthrolin-1-ium nitrate ion pair.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| N⁺-H Bond Length | The length of the new bond formed upon protonation. | ~1.03 Å |

| C-N⁺-C Angle | The bond angle within the phenanthroline ring at the protonated nitrogen. | ~121° |

| N⁺-H···O Distance | The hydrogen bond distance between the cation and the nitrate anion. | ~1.8 - 2.0 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In the interaction between 1,10-phenanthroline and nitric acid, the reaction is driven by the interaction between the HOMO of phenanthroline (a Lewis base) and the LUMO of nitric acid (a Lewis acid).

Upon formation of the 1,10-phenanthrolin-1-ium nitrate salt, the electronic structure is significantly altered. DFT calculations are used to determine the energies of the HOMO and LUMO of the resulting ion pair and the energy gap (ΔE) between them. This energy gap is an indicator of the chemical stability of the system.

HOMO: In the resulting salt, the HOMO is typically localized on the nitrate anion (NO₃⁻), which is rich in electron density.

LUMO: The LUMO is generally located on the protonated 1,10-phenanthrolin-1-ium cation, specifically distributed across the π-conjugated system.

The charge transfer mechanism is inherent to the acid-base reaction itself—an electron pair from the nitrogen on phenanthroline is donated to the proton from nitric acid. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge transfer and the resulting charge distribution across the new species. dergipark.org.trijastems.org Studies on various phenanthroline derivatives show that HOMO and LUMO distributions are clearly separated in donor-acceptor systems, which is characteristic of charge-transfer interactions. researchgate.net The electronic properties and charge-transfer potential of metal-phenanthroline complexes containing nitrate have been shown to be suitable for biological interactions. researchgate.net

| Orbital | Energy (eV) | Localization | Role in Interaction |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Primarily on Nitrate (NO₃⁻) anion | Electron-rich, indicates regions susceptible to electrophilic attack. |

| LUMO | ~ -1.5 eV | Primarily on Phenanthrolin-1-ium (C₁₂H₉N₂⁺) cation | Electron-deficient, indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates high kinetic stability of the resulting salt. | - |

Theoretical Vibrational Frequency Calculations and Spectral Correspondence

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. For the 1,10-phenanthrolin-1-ium nitrate system, theoretical frequency calculations can help assign the vibrational modes observed in experimental spectra.

A complete assignment of the vibrational spectra of pure 1,10-phenanthroline has been successfully performed using DFT calculations, providing a baseline for comparison. researchgate.net When phenanthroline is protonated and forms a salt with nitrate, characteristic changes in the spectrum are expected:

N⁺-H Vibrations: The appearance of new bands corresponding to the N⁺-H stretching and bending vibrations.

Phenanthroline Ring Vibrations: Shifts in the vibrational frequencies of the phenanthroline ring due to the change in electronic structure upon protonation. Experimental spectra of metal complexes show that coordination to a nitrogen atom shifts the C=N and C=C stretching modes. researchgate.net

Nitrate Anion Vibrations: The appearance of strong absorption bands characteristic of the free nitrate anion (NO₃⁻), which has D₃h symmetry. An intense band for the asymmetrical stretching vibration of the nitrate ion is a key indicator of its presence in complexes.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to achieve better agreement with experimental data. researchgate.net

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surfaces, NCI plots)

In the solid state, the crystal packing of 1,10-phenanthrolin-1-ium nitrate is governed by non-covalent interactions (NCIs). Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. nih.govscispace.com

Hirshfeld Surface Analysis: This method maps the intermolecular contacts in a crystal. For the 1,10-phenanthrolin-1-ium nitrate salt, the analysis would highlight the strong O···H hydrogen bonds between the nitrate anions and the protonated phenanthroline cations. nih.gov It can also reveal weaker C-H···O interactions and potential π-π stacking between the planar phenanthroline rings. nih.govresearchgate.net The surface can be mapped with properties like dnorm to identify regions of close contact. scispace.com

NCI Plots: These plots visualize the reduced density gradient (RDG) to identify and characterize NCIs. In these plots, large, blue-to-green surfaces would indicate the strong, attractive hydrogen bonding and stabilizing van der Waals interactions, while red areas would indicate repulsive steric clashes. scispace.com

In related crystal structures of cobalt(II) phenanthroline nitrate, analyses have shown that C-H···O hydrogen bonds and π-π stacking interactions are crucial in assembling the final supramolecular structure. nih.gov

Quantum Chemical Modeling for Ligand Tautomerism and Electronic Effects

For 1,10-phenanthroline, a stable aromatic heterocycle, tautomerism is not a significant consideration. However, the concept of protonation can be studied using similar quantum chemical models. Upon reaction with nitric acid, 1,10-phenanthroline is protonated, leading to the formation of the 1,10-phenanthrolin-1-ium cation.

Quantum chemical calculations are essential for understanding the electronic effects of this protonation. researchgate.net The addition of a proton significantly alters the electron distribution within the phenanthroline ring system. This can be modeled to predict changes in:

Charge Distribution: The positive charge is not strictly localized on the protonated nitrogen but is delocalized across the entire aromatic system, particularly at specific carbon and nitrogen positions.

Basicity: Calculations can predict the pKa value and show how the basicity of the second nitrogen atom is drastically reduced after the first one is protonated.

Photophysical Properties: Protonation is known to significantly alter the absorption and emission properties of phenanthroline derivatives. researchgate.net Theoretical models like Time-Dependent DFT (TD-DFT) can predict these changes in the UV-visible spectrum. nih.gov

First Principles Molecular Dynamics (FPMD) Simulations for Solution-Phase Complexation

While static DFT calculations are excellent for isolated molecules or perfect crystal structures, First Principles Molecular Dynamics (FPMD) or ab initio Molecular Dynamics (AIMD) can simulate the dynamic behavior of the system in solution. This method calculates the forces on each atom "on the fly" using quantum mechanics as the simulation progresses.

An FPMD simulation of the nitric acid and 1,10-phenanthroline system in a solvent (e.g., water) could provide insights into:

Proton Transfer Dynamics: The simulation could model the explicit mechanism and timescale of the proton transfer from nitric acid to phenanthroline, mediated by solvent molecules.

Solvation Structure: It can reveal how solvent molecules arrange around the 1,10-phenanthrolin-1-ium cation and the nitrate anion, showing the detailed structure of the solvation shells.

Ion Pairing: FPMD can explore the equilibrium between solvent-separated ion pairs and contact ion pairs, providing a dynamic picture of how the cation and anion interact in solution.

Such simulations are computationally intensive but offer an unparalleled view of the complexation process in a realistic environment, bridging the gap between theoretical models and experimental reality.

Theoretical Insights into Metal Ion Selectivity and Extraction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms governing the separation of metal ions using 1,10-phenanthroline-based ligands in nitric acid environments. bohrium.comrsc.org These theoretical studies provide profound insights into the structure-property relationships that dictate selectivity, especially in the challenging task of separating trivalent actinides [An(III)] from lanthanides [Ln(III)], which exhibit very similar chemical properties. bohrium.comtandfonline.com

Theoretical investigations have been crucial in designing and screening new, efficient extractants. rsc.orgnih.gov By modeling the interactions between the ligand, metal ion, and surrounding nitrate ions, researchers can predict the extraction capabilities and selectivity of novel ligand structures before their synthesis. rsc.orgnih.gov This computation-aided approach accelerates the development of next-generation extractants for nuclear waste reprocessing. nih.gov

Competing Extraction Mechanisms

Quantum chemical calculations, combined with solvent extraction data, have revealed that the extraction of lanthanide cations from nitric acid solutions by certain 1,10-phenanthroline derivatives can proceed through competing pathways. nih.gov The specific pathway often depends on the position of the lanthanide in the series.

Two primary types of complexes have been identified:

Neutral Complexes: Lighter lanthanides, at the beginning of the series, tend to form neutral complexes with a stoichiometry of LLn(NO₃)₃. nih.gov

Tight Ion Pairs: Heavier lanthanides are more likely to be extracted as tight ion pairs, such as {[LLn(NO₃)₂H₂O]⁺(NO₃⁻)}. nih.gov

This dual-mechanism extraction explains the characteristic "V-shaped" dependence of the distribution ratio (D) when moving across the lanthanide series, with a decrease from Lanthanum to Gadolinium followed by an increase from Gadolinium to Lutetium. nih.gov

Table 1: Dominant Extraction Pathways for Lanthanides with 1,10-Phenanthroline Diamides in Nitric Acid

This table illustrates the competing extraction mechanisms identified through theoretical calculations and experimental data for lanthanide separation using 1,10-phenanthroline diamides in nitric acid solutions. nih.gov

Factors Influencing Metal Ion Selectivity

DFT studies have elucidated several key factors that control the selectivity of phenanthroline-based ligands for actinides over lanthanides. A significant finding is the nature of the metal-ligand bond. The interaction between the soft N-donor atoms of the phenanthroline ligand and the metal ion introduces a degree of covalent character, which is more pronounced with the "softer" actinide ions like Americium(III) compared to lanthanide ions like Europium(III). bohrium.comtandfonline.com

Electronic structure and bonding analyses of the coordinated ML(NO₃)₃ complexes (where M = Am or Eu) consistently show that while the M-O bonds are stronger than the M-N bonds, the difference in covalency in the metal-ligand interaction is a key driver of selectivity. tandfonline.com Thermodynamic analysis, yielding values for the change in Gibbs Free Energy (ΔΔG), confirms the preferential selectivity of these ligands toward trivalent Am over Eu ions. bohrium.comtandfonline.com In one study, an increase in covalency of about 22% was observed in the Am complexes compared to the Eu complexes. tandfonline.com

Theoretical models allow for the systematic investigation of how structural modifications to the phenanthroline backbone impact selectivity:

Substituents: Adding or modifying substituent groups on the phenanthroline ring can significantly alter extraction ability. For instance, studies on N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) showed that adding diphenol substitutions can create ligands with excellent extraction capability and high selectivity for Am(III) over Eu(III). tandfonline.com

Ring Structures: The nature of rings fused to the phenanthroline system also plays a role. In a comparative study of CyMe₄BTPhen derivatives, ligands incorporating a five-membered aliphatic ring demonstrated the highest selectivity for the Am³⁺ ion. rsc.org

Donor Atoms: The type and number of donor atoms are critical. Ligands combining "soft" nitrogen donors with "hard" oxygen donors are effective in separating actinide cations. bohrium.com Increasing the number of N donor atoms, for example by moving from a bipyridine to a phenanthroline skeleton, has been shown to improve separation ability. nih.gov

Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Energy Decomposition Analysis (EDA) provide deeper understanding. bohrium.comrsc.org QTAIM can reveal weak interactions, such as C-H–O bonds within the metal complexes, while EDA helps to parse the total binding energy into its constituent electrostatic, orbital, and dispersion components, clarifying the nature of the bonding. bohrium.comtandfonline.com

Table 2: Theoretical Selectivity Data for Modified Phenanthroline Ligands

This table summarizes findings from various DFT studies on how structural modifications to the 1,10-phenanthroline scaffold influence its selectivity for actinide ions. rsc.orgtandfonline.comrsc.org

Ultimately, these computational studies provide a rational basis for ligand design, offering insights into the structure-binding ability relationship that is essential for developing robust and highly selective agents for nuclear waste management and other separation processes. rsc.orgrsc.org

Coordination Chemistry and Ligand Interactions in Nitric Acid;1,10 Phenanthroline Complexes

Nature of Metal-Ligand Bonding (σ-donation, π-backdonation, π-acceptor characteristics)

The 1,10-phenanthroline (B135089) (phen) ligand, a bicyclic heteroaromatic molecule, primarily binds to metal ions through its two nitrogen atoms, acting as a bidentate chelating agent. wikipedia.orgquora.com The formation of the metal-phenanthroline bond involves the donation of the lone pair of electrons from the nitrogen atoms to the vacant orbitals of the metal center, forming a sigma (σ) bond. quora.com This σ-donation is a fundamental aspect of the coordination.

Beyond this initial σ-bond, the aromatic system of the phenanthroline ligand allows for π-interactions. The delocalized π-system of phenanthroline can accept electron density from the metal's d-orbitals into its own π* anti-bonding orbitals. This phenomenon, known as π-backdonation, strengthens the metal-ligand bond. quora.com The ability of phenanthroline to act as a π-acceptor is a key characteristic that influences the electronic properties and stability of the resulting complex. quora.com Compared to its simpler analog, 2,2'-bipyridine, 1,10-phenanthroline is considered a weaker donor but its rigid, pre-organized structure is highly favorable for chelation. wikipedia.orgquora.com

Role of Nitrate (B79036) Anion in Determining Complex Stability and Structure

The nitrate ion can coordinate to a metal center in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through two oxygen atoms to the same metal), or a bidentate bridging ligand (connecting two different metal centers). researchgate.net The specific coordination mode adopted by the nitrate anion has a significant impact on the geometry and stability of the complex. researchgate.netnih.gov For instance, in lanthanide complexes with phenanthroline-based ligands, the coordination mode of the nitrate can change from bidentate to monodentate as the ionic radius of the lanthanide ion decreases. nih.govresearchgate.net

The nitrate anion's ability to form hydrogen bonds is also a critical factor in the supramolecular assembly of these complexes. mdpi.com In the crystal structure of Ni(1,10-phen)₂(H₂O)₂₂, the intricate network of hydrogen bonds between the nitrate anions and the coordinated water molecules dictates the remarkably complex three-dimensional structure. mdpi.com This templating function of the nitrate anion highlights its importance beyond simple charge balancing.

Furthermore, the nitrate anion can influence the extraction of metal ions. In solvent extraction systems, the formation of neutral complexes, such as LLn(NO₃)₃, or ion pairs, like [LLn(NO₃)₂(H₂O)]⁺(NO₃)⁻, is determined by the interplay between the phenanthroline-based ligand, the metal ion, and the nitrate concentration in the aqueous phase. nih.gov Theoretical calculations and experimental data have shown that for lanthanides, lighter elements tend to form neutral complexes, while heavier ones are extracted as tight ion pairs. nih.gov

Influence of Ancillary Ligands on Coordination Environment and Properties

The properties of nitric acid;1,10-phenanthroline complexes can be finely tuned by the introduction of ancillary ligands. These additional ligands can significantly alter the coordination environment, leading to changes in the complex's stability, reactivity, and photophysical properties.

The introduction of entirely different ancillary ligands alongside phenanthroline and nitrate creates mixed-ligand complexes with unique characteristics. For instance, in copper(II) complexes, the presence of a tridentate Schiff base ligand in addition to phenanthroline leads to distinct coordination geometries, such as square pyramidal or trigonal bipyramidal. nih.gov The nature of these ancillary ligands also dictates the mode of interaction with biological molecules like DNA, influencing whether the binding is covalent or non-covalent. nih.gov

In the context of lanthanide and actinide separation, diamides of 1,10-phenanthroline-2,9-dicarboxylic acid serve as tetradentate ancillary ligands. nih.gov The substituents on the amide groups of these ligands have a profound effect on their extraction ability and selectivity for specific metal ions. nih.govnih.gov These modifications can alter the solubility of the complex in organic solvents and fine-tune the electronic and steric environment around the metal center.

The table below provides examples of how different ancillary ligands influence the properties of 1,10-phenanthroline complexes.

| Ancillary Ligand/Modification | Metal Ion(s) | Key Influence on Complex Properties |

| Substituents at 2,9-positions of phenanthroline | General transition metals | Steric hindrance, favors lower coordination numbers wikipedia.org |

| Tridentate Schiff base ligands | Copper(II) | Determines coordination geometry (e.g., square pyramidal, trigonal bipyramidal) and DNA binding mode nih.gov |

| Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid | Lanthanides, Actinides | Affects extraction ability, selectivity, and solubility in organic solvents nih.govnih.gov |

| 1,10-phenanthrolino[5,6-e]1,2,4-triazine-3-one (ptzo) | Ruthenium(II) | Enhances DNA binding affinity and influences luminescent properties ias.ac.in |

Stereochemical Implications in Chiral Phenanthroline-Nitrate Coordination

The rigid and planar structure of the 1,10-phenanthroline ligand, when coordinated to a metal center in an octahedral geometry, can give rise to chirality. Specifically, tris(phenanthroline) metal complexes can exist as two non-superimposable mirror images, known as the Δ (delta) and Λ (lambda) enantiomers. This inherent chirality has significant implications for their interactions with other chiral molecules, most notably DNA.

The binding of these chiral metal complexes to the right-handed double helix of DNA is often enantioselective. libretexts.org The Δ-isomer typically exhibits a higher binding affinity for right-handed DNA, particularly through an intercalative mode where the phenanthroline ligand inserts between the base pairs of the DNA. libretexts.org This stereoselectivity is a critical factor in the design of DNA probes and potential therapeutic agents based on phenanthroline complexes.

While direct studies focusing solely on the role of nitrate in the stereochemistry of chiral phenanthroline complexes are not extensively detailed in the provided search results, the nitrate's role in defining the coordination sphere and facilitating supramolecular assemblies is clear. These structural influences indirectly impact the expression and interactions of the chiral metal center.

Ligand Flexibility and Conformation in Preorganized Systems (e.g., bis-lactam-phenanthroline)

The concept of preorganization is central to the design of highly selective ligands. A preorganized ligand is one whose conformation in the free state is already close to the conformation it adopts upon binding to a metal ion. uncw.edu The rigid 1,10-phenanthroline unit serves as an excellent backbone for creating such preorganized ligands. uncw.eduuncw.edu

An important class of preorganized ligands based on phenanthroline are the bis-lactam-1,10-phenanthrolines (BLPhen). nih.gov These ligands feature lactam rings fused to the phenanthroline core, creating a convergent cavity with both hard (oxygen from the lactam) and soft (nitrogen from the phenanthroline) donor atoms. This preorganization leads to exceptionally high extraction strength for trivalent f-block metal ions like Americium(III) and Europium(III). nih.gov

The flexibility, or lack thereof, in these preorganized systems is crucial. While the phenanthroline backbone is rigid, the substituents and fused rings can introduce some degree of conformational flexibility. For example, BLPhen ligands with saturated versus unsaturated δ-lactam rings exhibit notable differences in their affinity and selectivity for metal ions. nih.gov

First-principles molecular dynamics simulations have provided insights into the conformational dynamics of these complexes in solution. ornl.gov For instance, in lanthanide complexes with BLPhen, the size of the lanthanide ion influences the binding pocket formed by the two BLPhen ligands. ornl.govosti.gov As the ionic radius decreases across the lanthanide series, the binding pocket shrinks, which in turn affects the coordination mode of the nitrate anions. ornl.govosti.gov The dynamic switching of nitrate coordination from bidentate to monodentate is a direct consequence of the interplay between the preorganized ligand's structure and the size of the metal ion. ornl.govosti.gov

The table below summarizes key aspects of ligand preorganization and flexibility in phenanthroline-based systems.

| Ligand System | Key Structural Feature | Impact on Complexation |

| 1,10-Phenanthroline (unsubstituted) | Rigid, planar backbone | High preorganization for chelation uncw.edu |

| 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC) | Rigid backbone with flexible hydroxymethyl arms | Enhanced selectivity for larger metal ions that fit the cleft nih.gov |

| Bis-lactam-1,10-phenanthroline (BLPhen) | Fused lactam rings creating a convergent cavity | High extraction strength and selectivity for f-block elements nih.gov |

Thermodynamic Studies of Complex Formation and Stability Constants

Thermodynamic studies provide quantitative information about the stability of metal-ligand complexes in solution. The formation constant (or stability constant), K, is a measure of the strength of the interaction between a metal ion and a ligand. For 1,10-phenanthroline complexes, these constants are crucial for understanding their behavior in various applications, from analytical chemistry to biological systems.

Potentiometric titrations are a common method used to determine the formation constants of metal complexes. ias.ac.in By monitoring the pH of a solution as a titrant is added, the stepwise formation of complexes can be followed and the corresponding stability constants calculated. For example, studies on mixed-ligand complexes of copper(I) with 1,10-phenanthroline and various alkynes have reported their formation constants, providing insight into the factors governing their stability. rsc.org

The Job's plot method, which involves measuring a physical property (like absorbance) for a series of solutions with varying mole fractions of the metal and ligand, can also be used to determine the stoichiometry and formation constant of a complex. libretexts.org This method has been applied to the iron(II)-1,10-phenanthroline system. libretexts.org

The stability of phenanthroline complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands, such as nitrate. The chelate effect, where a multidentate ligand like phenanthroline forms a more stable complex than an equivalent number of monodentate ligands, is a major contributor to the high stability of these complexes.

The table below presents a selection of reported stability constants for various metal-phenanthroline complexes. It is important to note that the conditions under which these constants were measured (e.g., temperature, ionic strength, solvent) can significantly affect their values.

| Metal Ion | Ligand(s) | Log K | Experimental Conditions |

| Fe(II) | 1,10-phenanthroline | - | - libretexts.org |

| Cu(I) | 1,10-phenanthroline, various alkynes | - | - rsc.org |

| Co(II) | 1,10-phenanthroline, β-phenylalanine | 4.71 (log K_MAL^MA) | 25 °C, I = 0.2 M KNO₃ ias.ac.in |

| Ni(II) | 1,10-phenanthroline, β-phenylalanine | 5.83 (log K_MAL^MA) | 25 °C, I = 0.2 M KNO₃ ias.ac.in |

| Cu(II) | 1,10-phenanthroline, β-phenylalanine | 7.83 (log K_MAL^MA) | 25 °C, I = 0.2 M KNO₃ ias.ac.in |

| Zn(II) | 1,10-phenanthroline, β-phenylalanine | 5.29 (log K_MAL^MA) | 25 °C, I = 0.2 M KNO₃ ias.ac.in |

| Cd(II) | 1,10-phenanthroline, β-phenylalanine | 4.85 (log K_MAL^MA) | 25 °C, I = 0.2 M KNO₃ ias.ac.in |

Supramolecular Architectures and Crystal Engineering of Nitric Acid;1,10 Phenanthroline Systems

Hydrogen Bonding Networks and Their Contribution to Crystal Packing (O-H...O, C-H...O, N-H...O)

Hydrogen bonds are a dominant force in the crystal packing of 1,10-phenanthrolinium nitrate (B79036) systems. These interactions involve the nitrate anions, the phenanthrolinium cations, and often co-crystallized water molecules.

N-H...O Hydrogen Bonds: A primary and robust interaction in these crystal structures is the N-H...O hydrogen bond formed between the protonated nitrogen atom of the phenanthrolinium cation and an oxygen atom of the nitrate anion. nih.gov This interaction is fundamental to the association of the cation and anion. In some structures, these N-H...O bonds can link the ions into chains or more complex networks. nih.govnih.govresearchgate.net For instance, in one case, N-H...O hydrogen bonds, along with O-H...Cl and N-H...Cl bonds, create chains that are further linked into a three-dimensional network. grafiati.com

O-H...O Hydrogen Bonds: When water molecules are present in the crystal lattice, they act as crucial nodes in the hydrogen-bonding network. They can form O-H...O bonds with nitrate anions and also with other water molecules. researchgate.netnih.govnih.gov In the crystal structure of 1,10-phenanthrolinium violurate violuric acid pentahydrate, solvent water molecules connect tapes of violurate and violuric acid residues to form a three-dimensional hydrogen-bonded network. nih.gov

The following table summarizes the types of hydrogen bonds observed in select 1,10-phenanthrolinium nitrate and related structures.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| N-H...O | Phenanthrolinium Cation (N-H) | Nitrate Anion (O) | Primary interaction linking cations and anions. nih.gov |

| O-H...O | Water Molecule (O-H) | Nitrate Anion (O), Water Molecule (O) | Forms extended networks and connects different components. researchgate.netnih.gov |

| C-H...O | Phenanthrolinium Cation (C-H) | Nitrate Anion (O) | Stabilizes the packing arrangement. nih.govnih.govnih.gov |

π-π Stacking Interactions (Offset Face-to-Face, Edge-to-Face)

The planar aromatic nature of the 1,10-phenanthroline (B135089) ring system facilitates π-π stacking interactions, which are crucial in the organization of these molecules in the solid state. These interactions are typically characterized by centroid-to-centroid distances between the aromatic rings.

Offset Face-to-Face Stacking: This is a common motif where the aromatic rings of adjacent phenanthrolinium cations are parallel but laterally shifted. This arrangement is energetically favorable as it minimizes electrostatic repulsion between the π-electron clouds. In some structures, these interactions lead to the formation of one-dimensional stacks or columns of phenanthrolinium cations. mdpi.com Centroid-centroid distances indicative of such interactions have been reported, for example, at 3.801 (5) Å. nih.govnih.gov

The prevalence of both offset face-to-face and edge-to-face motifs has been noted in the crystal packing of nickel phenanthroline complexes, where they play a dominant role. mdpi.com The suppression of strong π-π stacking can be achieved through steric hindrance, which can be a useful strategy in materials science. rsc.org

The table below provides examples of π-π stacking parameters in related structures.

| Interaction Type | System | Centroid-to-Centroid Distance (Å) | Structural Implication |

| Offset Face-to-Face | [Er(C₇H₅O₃)₂(NO₃)(C₁₂H₈N₂)(H₂O)]·0.5C₁₂H₈N₂·2H₂O | 3.801 (5) | Formation of stacked dimeric or polymeric units. nih.govnih.gov |

| Slipped π-π Stacking | Fe(C₁₂H₈N₂)₃₂·H₂O | 3.792 (3) and 3.939 (3) | Formation of one-dimensional chains. nih.gov |

Anion-π Interactions in Extended Structures

Anion-π interactions, where an anion is attracted to the electron-deficient region of a π-system, are another important non-covalent force in the crystal engineering of 1,10-phenanthrolinium nitrate. The nitrate anion can interact with the π-system of the phenanthrolinium cation. These interactions can be significant in directing the assembly of extended structures. researchgate.net The relevance of anion-π stacking has been highlighted in structures containing charge-diffuse polycyanoanions and metal-chelate species. nih.gov

Host-Guest Chemistry and Inclusion Phenomena

The structured assemblies of 1,10-phenanthrolinium nitrate can create cavities or channels capable of encapsulating other molecules, a phenomenon known as host-guest chemistry. taylorfrancis.com In some crystal structures, solvent molecules or other small molecules can be found residing within these voids, acting as "guests." rsc.org For example, in a co-crystal salt solvate, 1,10-phenanthrolinium cations were found to reside in channels within a hydrogen-bonded network. nih.gov The formation of these inclusion complexes can significantly alter the properties of the guest molecule. taylorfrancis.com

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The combination of the aforementioned non-covalent interactions—hydrogen bonding, π-π stacking, and anion-π interactions—leads to the formation of supramolecular frameworks of varying dimensionalities.

One-Dimensional (1D) Frameworks: These are often formed through the propagation of a specific interaction in one direction. For instance, intermolecular N-H...O hydrogen bonds can link molecules into one-dimensional chains. nih.govresearchgate.net Similarly, slipped π-π stacking interactions can lead to the formation of 1D chains of cations. nih.gov

Two-Dimensional (2D) Frameworks: The linking of 1D chains through other non-covalent interactions can result in the formation of 2D sheets or layers. In some cases, π-π stacking interactions between phenanthroline units of adjacent molecules lead to the formation of a 2D layered structure. mdpi.com

Three-Dimensional (3D) Frameworks: The interconnection of 2D layers, often through hydrogen bonds or other weaker interactions, can build up a 3D supramolecular architecture. mdpi.comrsc.org In the crystal structure of bis(1,10-phenanthrolin-1-ium) tetrachloridozincate monohydrate, hydrogen bonds and π-π interactions link chains into a three-dimensional network. grafiati.com The anion-directed assembly of a complex 3D hydrogen bonding supramolecular assembly has also been observed. researchgate.net

Thermally Induced Phase Transitions and Structural Transformations

Some crystalline solids of 1,10-phenanthroline derivatives can undergo phase transitions upon changes in temperature. These transitions involve a rearrangement of the molecules within the crystal lattice, leading to a different crystal structure with altered physical properties. For instance, a complex of nickel with 1,10-phenanthroline and nitrate was found to have a remarkably complicated 3D hydrogen-bonded structure that simplifies upon heating. researchgate.net This suggests that the intricate network of non-covalent interactions can be sensitive to thermal energy, leading to dynamic structural transformations.

Applications in Advanced Materials and Catalysis

Luminescent Materials and Photophysical Properties

The characteristic sharp, long-lived luminescence of lanthanide ions (Ln³⁺) is often inefficiently excited directly due to their low absorption cross-sections. libretexts.org To overcome this, organic ligands like 1,10-phenanthroline (B135089) are coordinated to the metal center to act as an "antenna". researchgate.net This process, known as the antenna effect, involves three main steps:

The organic ligand (the antenna) absorbs photons, transitioning to an excited singlet state. rsc.org

Through intersystem crossing, the ligand moves to a longer-lived triplet excited state. rsc.org

Energy is transferred from the ligand's triplet state to the accepting f-orbital energy levels of the lanthanide ion, which then emits its characteristic luminescence. rsc.orgmdpi.com

The efficiency of the luminescence process is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. libretexts.org The excited-state lifetime (τ) is the average time the molecule or ion spends in the excited state before returning to the ground state. libretexts.org Both are critical parameters for evaluating the performance of a luminescent material.

In lanthanide complexes containing a phenanthroline-amide ligand, the quantum yield of a Europium(III) complex containing a nitrate (B79036) ion, EuIII(L)₂(NO₃)₂, was found to be 75.4%. rsc.org This is significantly higher than a similar complex containing coordinated water and methanol (B129727) molecules (17.6%), demonstrating that the exclusion of solvent molecules that quench luminescence is key to achieving high efficiency. rsc.org Copper(I) complexes with substituted phenanthroline ligands, such as [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline), are also known to exhibit long-lived emission at room temperature. rsc.org

The table below summarizes photophysical data for selected 1,10-phenanthroline-based complexes.

| Complex | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Notes | Reference |

|---|---|---|---|---|

| EuIII(L)2(NO3)2 | 75.4% | Not specified | Ligand L acts as an excellent antenna for Eu(III) emission. | rsc.org |

| EuIII(L)2(MeOH)(H2O)3 | 17.6% | Not specified | Lower quantum yield due to quenching by –OH oscillators from coordinated water and methanol. | rsc.org |

| [Nd(NO3)3(dppz)2] | Not specified | Relatively high | Exhibits characteristic NIR emission peaks at 870.8 nm, 1052.7 nm, and 1334.5 nm. | nih.gov |

| [Er(NO3)3(dppz)2] | Not specified | Relatively high | Exhibits characteristic NIR emission peak at 1529.0 nm. | nih.gov |

| [Yb(NO3)3(dppz)2] | Not specified | Relatively high | Exhibits characteristic NIR emission peak at 977.6 nm. | nih.gov |

Electrochemiluminescence (ECL) is a process where light is generated from excited species produced at an electrode surface during an electrochemical reaction. acs.orgnih.gov Metal-organic frameworks (MOFs), particularly those built with electroactive ligands like 1,10-phenanthroline, have emerged as promising ECL emitters. nju.edu.cn

Researchers have designed and synthesized zinc-based MOFs using a mixed-ligand strategy that combines 1,10-phenanthroline with various dicarboxylic acids. acs.orgacs.org These MOFs exhibit one-dimensional chain structures and notable ECL characteristics. acs.org One such MOF showed an ECL efficiency 8.37 times greater than the standard [Ru(bpy)₃]²⁺ system. acs.org The introduction of ligands with redox activity, such as 1,10-phenanthroline, is a key strategy for enhancing the electrochemical activity of MOFs. acs.org In some cases, electroactive MOFs containing mixed ligands of hydroquinone (B1673460) and phenanthroline have been designed to act as highly crystallized ECL emitters in aqueous solutions. nju.edu.cn These frameworks can significantly improve ECL emission compared to their individual components due to the ordered structure. nju.edu.cn

The unique photophysical and electrochemical properties of complexes and materials derived from 1,10-phenanthroline and nitric acid suggest their potential in various applications. The strong luminescence and high quantum yields make them suitable candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Materials exhibiting circularly polarized luminescence (CPL) are particularly attractive for 3D displays and optoelectronics. researchgate.net

Furthermore, the ability of these complexes to absorb light and participate in redox reactions opens up possibilities in photochemical processes. electrochemsci.orgresearchgate.net For example, the excited states of copper-phenanthroline complexes can engage in efficient redox photochemistry. rsc.org MOFs based on iron and phenanthroline have demonstrated catalytic activity in challenging C-H amination reactions, showcasing their potential to act as highly active and recyclable catalysts for important organic transformations. rsc.org The combination of the luminescent properties of lanthanide ions with the tunable structures of MOFs creates promising platforms for the development of chemical sensors. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of 1,10-phenanthroline as a primary or co-ligand and the involvement of nitrate anions in the coordination sphere allow for the creation of diverse and functional framework structures.

The rational design of MOFs and coordination polymers involves the careful selection of metal centers, organic linkers, and reaction conditions (e.g., temperature, pH, solvent) to target specific network topologies and properties. researchgate.net In systems containing 1,10-phenanthroline and nitrate, both ligands play critical structural roles.

1,10-phenanthroline typically acts as a chelating ligand, binding to a metal ion through its two nitrogen atoms. wikipedia.org The nitrate anion, NO₃⁻, can act either as a charge-balancing counter-ion or as a ligand itself. As a ligand, it can coordinate to the metal center in a monodentate (one oxygen atom) or bidentate (two oxygen atoms) fashion. nih.gov It can also act as a bridging ligand, connecting two metal centers and extending the structure into one, two, or three dimensions. researchgate.netmdpi.com

For example, a copper(II) coordination polymer, catena-poly[[nitrato(1,10-phenanthroline)copper(II)]], features a one-dimensional chain where nitrate anions act as end-to-end bridging ligands. researchgate.net In the synthesis of cadmium(II)-based coordination polymers, the well-coordinating tridentate nitrate anion was crucial in forming a unique 2D coordination array. mdpi.com The synthesis of these materials is often achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. researchgate.netgoogle.com The choice of metal salt, such as zinc nitrate or copper nitrate, provides both the metal node and the nitrate anion for the framework construction. google.com

Structural Diversity and Porosity Characterization in MOFs

The incorporation of 1,10-phenanthroline and nitrate ligands into Metal-Organic Frameworks (MOFs) is a key strategy for generating structural diversity and tailoring porosity. MOFs are crystalline materials composed of metal ions or clusters linked by organic molecules, and the specific choice of these components dictates the final architecture and properties of the material. researchgate.netresearchgate.net

The rigid and planar nature of the 1,10-phenanthroline ligand, coupled with the varied coordination modes of the nitrate anion, allows for the construction of a multitude of MOF topologies. This structural adaptability is further enhanced by the choice of the metal center, leading to frameworks with precisely controlled pore sizes and shapes. nih.gov For instance, studies have shown that by varying the metal ions and secondary ligands, a series of d10 metal-organic frameworks with diverse structures, from 1D chains to 3D microporous frameworks, can be synthesized. nih.gov

The characterization of these porous materials is crucial for understanding and optimizing their performance. Single-crystal X-ray diffraction (SCXRD) is a primary technique used to determine the precise atomic arrangement and crystal structure of the MOFs. nih.gov To evaluate the porosity, gas sorption analysis, typically using nitrogen or argon, is employed to measure the surface area and pore size distribution within the framework. researchgate.net Thermogravimetric analysis (TGA) is also utilized to assess the thermal stability of these materials. nih.govnih.gov

Table 1: Examples of MOFs Incorporating 1,10-Phenanthroline or its Derivatives